

GBR 12935 Binding Affinity for the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GBR 12935	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of **GBR 12935**, a potent and selective dopamine reuptake inhibitor, with the dopamine transporter (DAT). The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction

GBR 12935, a piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), making it an invaluable tool for studying the dopaminergic system.[1] Its selectivity for DAT allows for the specific labeling and characterization of dopaminergic neurons and their terminals.[1] The primary mechanism of action for GBR 12935 is the inhibition of dopamine reuptake from the synaptic cleft, leading to an increase in extracellular dopamine levels.[2] This guide will detail the quantitative binding affinity of GBR 12935 for DAT, provide comprehensive experimental protocols for its characterization, and illustrate the associated signaling pathways.

Quantitative Binding Affinity of GBR 12935 for DAT

The binding affinity of **GBR 12935** for the dopamine transporter has been extensively characterized using various in vitro techniques, primarily radioligand binding assays. The affinity is typically expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.



The following tables summarize the quantitative binding data for **GBR 12935** at the dopamine transporter across different experimental conditions and preparations.

Parameter	Value (nM)	Species	Tissue/Cell Line	Radioligand	Reference
Kd	1.08	-	COS-7 cells	-	[2]
Kd	5.5	Rat	Striatal membranes	[3H]GBR 12935	[3]
Kd	2.34 ± 0.18	Human	Caudate nucleus membranes	[3H]GBR- 12935	[4]
Kd	3.2	Human	Striatum	[3H]GBR 12935	[5]
Ki	3.7	-	-	-	[6]
IC50	4.1	-	-	[3H]GBR 12935	[6]
IC50	3.7	Rat	Caudate membranes	[125I]RTI-55	[6]

Note: The variability in binding affinity values can be attributed to differences in experimental protocols, tissue preparations, radioligands used, and the species studied. It is also important to note that **GBR 12935** has been shown to bind to other sites, such as cytochrome P450 2D6 (CYP2D6) with a Kd of 42.2 nM, which is a lower affinity than for DAT.[2][7]

Experimental Protocols

The determination of **GBR 12935** binding affinity for DAT predominantly relies on radioligand binding assays. Below is a generalized yet detailed protocol synthesized from established methodologies for performing a [³H]**GBR 12935** saturation binding assay using rat striatal membranes.

I. Membrane Preparation from Rat Striatum



- Tissue Dissection: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.
- Homogenization: Homogenize the striatal tissue in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
- Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.
- Washing: Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation step to wash the membranes.
- Final Resuspension: Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) to a protein concentration of approximately 0.1-0.5 mg/mL. Protein concentration should be determined using a standard method like the Bradford or BCA assay.

II. [3H]GBR 12935 Saturation Binding Assay

- Assay Setup: Perform the assay in duplicate or triplicate in 96-well plates or individual microcentrifuge tubes.
- Total Binding: To each well/tube, add:
 - 50 μL of assay buffer
 - 50 μL of varying concentrations of [3H]GBR 12935 (e.g., 0.1 to 20 nM)
 - 100 μL of the prepared membrane suspension
- Non-specific Binding: In a parallel set of wells/tubes, add:
 - 50 μL of a high concentration of a competing non-labeled ligand (e.g., 10 μM unlabeled
 GBR 12935 or 100 μM cocaine) to saturate the specific binding sites.



- 50 μL of varying concentrations of [3H]GBR 12935
- 100 μL of the membrane suspension
- Incubation: Incubate the reactions at 0-4°C for 2 hours to reach equilibrium. The binding of [3H]GBR 12935 is temperature-sensitive and sodium-dependent.[3][8]
- Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
- Washing: Wash the filters rapidly with several volumes of ice-cold assay buffer to remove unbound radioligand.
- Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
 - Plot the specific binding (B) against the concentration of free radioligand ([L]).
 - Analyze the data using non-linear regression to a one-site binding model (hyperbola) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Signaling Pathways and Mechanism of Action

The binding of **GBR 12935** to the dopamine transporter directly blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission.

The dopamine transporter itself is subject to complex regulation by various intracellular signaling cascades, which can influence its trafficking, surface expression, and transport capacity. While **GBR 12935** acts as a direct blocker, its long-term effects and the cellular





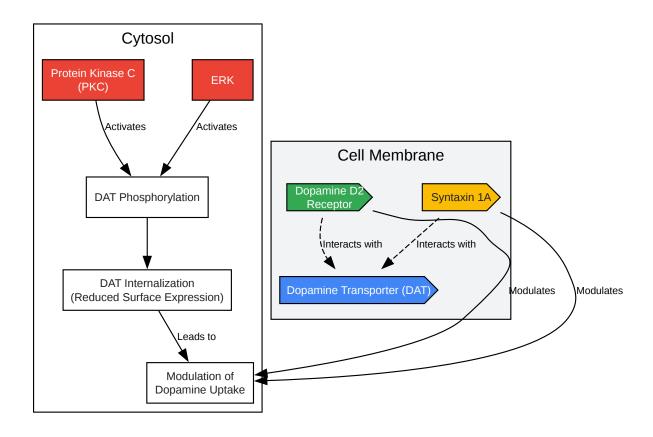


response to sustained DAT inhibition can involve these regulatory pathways. Key signaling molecules and pathways that regulate DAT function include:

- Protein Kinase C (PKC): Activation of PKC can lead to the phosphorylation and subsequent internalization of DAT, reducing its surface availability and thus dopamine uptake capacity.
- Extracellular Signal-Regulated Kinase (ERK): The ERK pathway has also been implicated in the regulation of DAT function.
- Dopamine D2 Receptors (D2R): There is evidence for a direct physical and functional interaction between DAT and presynaptic D2 autoreceptors, which can modulate DAT activity.
- Syntaxin 1A: This protein, involved in vesicle fusion, can also interact with DAT and influence its function.

The following diagrams illustrate the mechanism of action of **GBR 12935** and the regulatory signaling pathways of the dopamine transporter.





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- To cite this document: BenchChem. [GBR 12935 Binding Affinity for the Dopamine Transporter: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674642#gbr-12935-binding-affinity-for-dat]

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